molecular formula C15H14Cl2N2O2 B1437802 N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 1020058-46-1

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B1437802
M. Wt: 325.2 g/mol
InChI Key: KARAFZRCHYBDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as chlorpromazine, is a phenothiazine compound that was first synthesized in 1950. It is a widely used drug in the treatment of various mental illnesses, including schizophrenia and anxiety. In addition, chlorpromazine has been used in laboratory experiments to study the effects of various neurotransmitters and hormones on behavior, as well as to study the effects of drugs on the central nervous system.

Scientific Research Applications

Environmental Impact and Degradation

Degradation of Acetaminophen by Advanced Oxidation Processes A study reviewed the degradation of acetaminophen, a compound related in context to the interest of degradation processes for environmental safety. Advanced Oxidation Processes (AOPs) have been used to treat water contaminated with acetaminophen, leading to various by-products. This research provides insights into the degradation pathways, potential environmental impacts, and the biotoxicity of these by-products, highlighting the importance of treating pharmaceutical pollutants (Qutob et al., 2022).

Pharmacological Applications

AMPAR Agonists for Depression Treatment Another study emphasizes the potential of AMPA receptor agonists, highlighting ketamine's antidepressant effects and suggesting further research into AMPAR agonists for novel antidepressant therapies. This suggests an interest in exploring various receptor-targeted therapies beyond traditional treatments (Yang et al., 2012).

Chlorogenic Acid Pharmacological Review

Chlorogenic Acid (CGA) exhibits a wide range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Research on CGA and its impacts on health provides a framework for understanding the therapeutic potentials of natural compounds in treating various disorders (Naveed et al., 2018).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-11-3-4-12(17)13(18)7-11/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARAFZRCHYBDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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